

Physicochemical characteristics of 7-Bromo-4-Chloroquinoline

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Compound of Interest

Compound Name: 7-Bromo-4-Chloroquinoline

CAS No.: 75090-52-7

Cat. No.: B1278252

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An In-depth Technical Guide to the Physicochemical Characteristics of **7-Bromo-4-Chloroquinoline**

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Introduction

7-Bromo-4-chloroquinoline is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a privileged scaffold, forming the backbone of numerous biologically active molecules, including established antimalarial drugs. [1][2] The strategic placement of bromo and chloro substituents at the 7- and 4-positions, respectively, creates a molecule with unique electronic properties and differential reactivity. This makes **7-Bromo-4-chloroquinoline** not only a subject of academic investigation but also a versatile and valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential. [2][3] Derivatives have shown promise in the development of novel treatments for cancer, malaria, and viral infections. [4][5][6]

This guide provides a comprehensive overview of the core physicochemical characteristics of **7-Bromo-4-chloroquinoline**, offering field-proven insights into its properties, analytical characterization, and handling. The methodologies described herein are grounded in established laboratory practice, providing researchers, scientists, and drug development professionals with a reliable framework for their work with this important compound.

Core Chemical and Physical Properties

7-Bromo-4-chloroquinoline is typically supplied as a beige solid at room temperature.^[7] Its fundamental properties are crucial for its storage, handling, and application in synthetic chemistry. Proper storage involves keeping it in a dark, dry, and sealed environment to prevent degradation.^[7]^[8]

Property	Value	Source(s)
CAS Number	75090-52-7	[9][10]
Molecular Formula	C ₉ H ₅ BrClN	[8][10]
Molecular Weight	242.50 g/mol	[10]
Appearance	Beige Solid	[7]
Melting Point	105-106 °C	[7]
Boiling Point	314.6 ± 22.0 °C (Predicted)	[7]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[7]
pKa	1.99 ± 0.27 (Predicted)	[7]
InChIKey	JJUTYYVZDKDLBC- UHFFFAOYSA-N	[7][10][11]
SMILES	Clc1ccnc2cc(Br)ccc12	

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of **7-Bromo-4-chloroquinoline** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight and elemental composition of the compound.

- Expected Mass: The monoisotopic mass is 240.92939 Da.[10]
- Experimental Observation: Using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS, ESI), the protonated molecular ion peak $[M+H]^+$ is observed at m/z 243.8.[9] The characteristic isotopic pattern resulting from the presence of both bromine (^{79}Br and ^{81}Br) and chlorine (^{35}Cl and ^{37}Cl) provides unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule. The aromatic region of the ^1H NMR spectrum is particularly informative for confirming the substitution pattern on the quinoline ring.

- ^1H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. A reference spectrum is available, which is critical for structural confirmation.[11]
- ^{13}C NMR: Carbon NMR, including DEPT-135 experiments, confirms the number and type of carbon atoms (quaternary, CH, CH_2 , CH_3) in the molecule.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of characteristic functional groups and the overall fingerprint of the molecule.[3] Key vibrations for **7-Bromo-4-chloroquinoline** would include C=C and C=N stretching frequencies characteristic of the quinoline ring system and C-Cl and C-Br stretching vibrations.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, all experimental protocols must be self-validating. The following are detailed methodologies for the characterization of **7-Bromo-4-chloroquinoline**.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

- Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. Unlike traditional melting point apparatus, DSC also quantifies the energy associated with the phase transition (enthalpy of fusion).
- Methodology:
 - Sample Preparation: Accurately weigh 1-3 mg of **7-Bromo-4-chloroquinoline** into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.
 - Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
 - Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to 130 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The ramp rate represents a balance between resolution and experimental time.
 - Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the shape of the peak.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Rationale: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method is chosen due to the moderate polarity of the quinoline scaffold.
- Methodology:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **7-Bromo-4-chloroquinoline** in acetonitrile. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for Comprehensive Physicochemical Characterization

The following diagram outlines the logical flow for a full characterization of a new batch of **7-Bromo-4-chloroquinoline**, ensuring identity, purity, and stability.

Caption: Workflow for the analytical characterization of **7-Bromo-4-chloroquinoline**.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **7-Bromo-4-chloroquinoline** is dictated by the differential reactivity of its two halogen substituents. This feature allows for selective, stepwise functionalization, making it a powerful building block.^{[2][4]}

- C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (S_NAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This site readily reacts with amines, thiols, and alcohols, providing a straightforward route to a diverse range of 4-substituted quinoline derivatives.[3][13]
- C7-Position (Bromo): The bromine atom at the 7-position is less reactive towards nucleophiles but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups, expanding the molecular complexity.[4]

Diagram of Key Reactive Sites

This diagram illustrates the primary sites of chemical reactivity on the **7-Bromo-4-chloroquinoline** scaffold, which are exploited in synthetic chemistry.

Caption: Differential reactivity of the C4-Chloro and C7-Bromo positions.

Safety, Handling, and Storage

7-Bromo-4-chloroquinoline is classified as a hazardous substance and requires stringent safety protocols to prevent exposure.[3][10]

- GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 3) and Causes Serious Eye Damage (Category 1).[7][10] The corresponding hazard statements are H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[10]
- Signal Word: Danger[10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

- Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[14]
- Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.

First Aid Measures

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[15]
- If Inhaled: Move the person to fresh air and keep comfortable for breathing.[15]

Stability and Storage

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][8] The compound should be stored locked up in a designated area for toxic substances.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.[3][15]
- Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and halogenated compounds.[3]

Conclusion

7-Bromo-4-chloroquinoline is a pivotal heterocyclic intermediate whose value is defined by its distinct physicochemical properties and versatile reactivity. A thorough understanding of its characteristics—from its melting point and spectroscopic fingerprint to its specific handling requirements—is essential for its safe and effective use in research and development. The dual reactivity of its chloro and bromo substituents provides a robust platform for the synthesis of diverse chemical libraries, cementing its role as a key building block in the ongoing quest for novel therapeutic agents. The protocols and data presented in this guide serve as an authoritative resource for scientists, enabling reproducible results and fostering innovation in drug discovery.

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